

## Application Notes and Protocols for CA224 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the data collection and management procedures for the **CA224** series of clinical trials. The protocols outlined below are designed to ensure the integrity, quality, and consistency of data, which is crucial for the evaluation of the safety and efficacy of the investigational therapies.

### **Data Presentation: Key Quantitative Data**

The following tables summarize key quantitative data from the **CA224** trials, focusing on the efficacy and safety of Nivolumab in combination with Relatlimab.

Table 1: Efficacy Outcomes in Previously Untreated Metastatic or Unresectable Melanoma (RELATIVITY-047 Trial)

Endpoint	Nivolumab + Relatlimab	Nivolumab Monotherapy
Median Progression-Free Survival (PFS)	10.1 months	4.6 months
Objective Response Rate (ORR)	43.1%	32.6%
Overall Survival (OS) at 12 months	77.0%	71.6%



Table 2: Safety Profile

Adverse Event (Grade 3/4)	Nivolumab + Relatlimab	Nivolumab Monotherapy
Any Grade 3/4 Treatment- Related AE	18.9%	9.7%
Fatigue	>1%	<1%
Rash	>1%	<1%
Arthralgia	>1%	<1%
Diarrhea	>1%	<1%

# Experimental Protocols Biomarker Analysis Protocol

Objective: To identify predictive biomarkers of response and resistance to Nivolumab and Relatlimab combination therapy.

#### Methodology:

- Tissue Sample Collection:
  - Tumor tissue from an unresectable or metastatic site is mandatory for biomarker analyses.
     [1]
  - If sufficient tissue is not available from a recent biopsy, a new biopsy must be performed during the screening period.
  - Informed consent for the acquisition of additional tumor tissue is required.[2]
- BRAF V600 Mutation Status:
  - All participants must have a known BRAF V600 mutation status.
  - If the status is unknown, testing will be conducted per local institutional standards during the screening period.[2]



- Immunohistochemistry (IHC) for PD-L1 and LAG-3:
  - Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.
  - Sections are stained with validated antibodies for PD-L1 and LAG-3.
  - Expression levels are quantified by a certified pathologist.
- · Gene Expression Analysis:
  - RNA is extracted from FFPE or fresh-frozen tumor tissue.
  - Gene expression profiling is performed using next-generation sequencing (NGS) or microarray technology.
  - Analysis focuses on immune-related gene signatures. A baseline upregulation of several immune modulatory pathways has been associated with a major pathologic response.[3]
- Circulating Tumor DNA (ctDNA) Analysis:
  - Plasma samples are collected at baseline and at specified time points during treatment.
  - ctDNA is isolated and analyzed for tumor-specific mutations to monitor treatment response and detect minimal residual disease.

### Pharmacokinetic (PK) and Immunogenicity Sample Analysis

Objective: To characterize the pharmacokinetic profile and assess the immunogenicity of Nivolumab and Relatlimab.

#### Methodology:

- Sample Collection:
  - Serum or plasma samples are collected at pre-defined time points before and after drug administration.



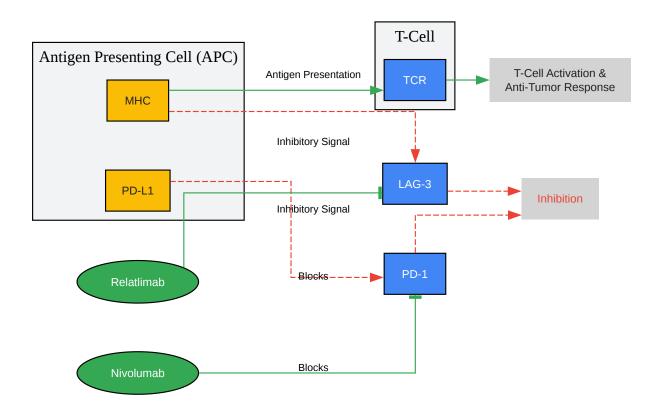
#### PK Analysis:

- Drug concentrations in the samples are measured using a validated enzyme-linked immunosorbent assay (ELISA) or other appropriate ligand-binding assay.
- PK parameters such as Cmax, Cmin, and AUC are calculated.
- Immunogenicity Analysis:
  - Screening assays are performed to detect the presence of anti-drug antibodies (ADAs).
  - Positive samples are further characterized in confirmatory and titration assays.
  - Neutralizing antibody (NAb) assays are conducted to determine if the ADAs have a functional impact on the drug.

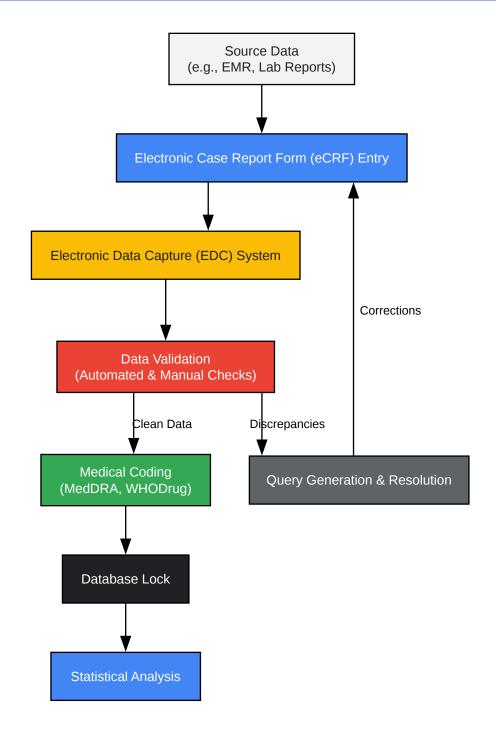
# Signaling Pathways and Workflows Nivolumab and Relatlimab Signaling Pathway

Nivolumab and Relatlimab are immune checkpoint inhibitors that target the PD-1 and LAG-3 pathways, respectively.[4][5][6] By blocking these inhibitory signals, the combination therapy enhances T-cell activation and promotes an anti-tumor immune response.[6]









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